Cas no 3233-32-7 (4-Acetoxyphenol)
4-Acetoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxyphenyl acetate
- (4-hydroxyphenyl) acetate
- 1,4-Benzenediol,1-acetate
- 4-(Acetyloxy)phenol
- 4-ACETOXYPHENOL
- 1,4-Benzenediol,monoacetate
- 4-hydroxyphenylacetat
- hydroquinone acetate
- hydroquinone monoacetate
- p-acetoxyphenol
- p-hydroxyphenyl acetate
- AM803696
- W-202325
- SDCCGMLS-0066554.P001
- BSPBio_003001
- Hydroquinone, acetate
- C8H8O3
- Z1198155166
- DTXSID70186062
- KBioGR_002039
- NCGC00178351-01
- 4-acetoxy phenol
- NSC47899
- HY-30267
- 6GIM3882KV
- KBio2_005770
- UNII-6GIM3882KV
- Q27114157
- KBioSS_000634
- SCHEMBL203149
- Spectrum_000154
- 1,4-Benzenediol, monoacetate
- NSC-47899
- acetic acid 4-hydroxy-phenyl ester
- Spectrum4_001630
- CHEBI:31128
- SY125137
- BRD-K12607659-001-02-3
- MFCD00799234
- Spectrum3_001311
- PD002080
- KBio3_002221
- KBio2_003202
- KBio2_000634
- EN300-137096
- CHEMBL3039093
- W10553
- 3233-32-7
- Spectrum2_001145
- AKOS006272548
- AS-54858
- NSC 47899
- CS-B0170
- Spectrum5_000419
- SPBio_001069
- 4-(Acetyloxy)phenol; 4-Hydroxyphenyl Acetate; p-Hydroxyphenyl Acetate
- XH0917
- 4-Acetoxyphenol
-
- MDL: MFCD00799234
- Inchi: 1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3
- InChI Key: HBMCQTHGYMTCOF-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 152.04700
- Monoisotopic Mass: 152.047344
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Density: 1.212
- Boiling Point: 269.3°C at 760 mmHg
- Flash Point: 118.6°C
- Refractive Index: 1.541
- PSA: 46.53000
- LogP: 1.31750
4-Acetoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A914574-5g |
4-Acetoxyphenol |
3233-32-7 | 98% | 5g |
1,170.00 | 2021-05-17 | |
| ChemScence | CS-B0170-5g |
4-Acetoxyphenol |
3233-32-7 | 99.88% | 5g |
$85.0 | 2022-04-27 | |
| ChemScence | CS-B0170-10g |
4-Acetoxyphenol |
3233-32-7 | 99.88% | 10g |
$145.0 | 2022-04-27 | |
| ChemScence | CS-B0170-25g |
4-Acetoxyphenol |
3233-32-7 | 99.88% | 25g |
$290.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H77070-5g |
4-Acetoxyphenol |
3233-32-7 | 98% | 5g |
¥2762.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8704-5 mg |
4-hydroxyphenyl acetate |
3233-32-7 | 99.72% | 5mg |
¥287.00 | 2022-04-26 | |
| TRC | A167715-10mg |
4-Acetoxyphenol |
3233-32-7 | 10mg |
$ 64.00 | 2023-09-09 | ||
| TRC | A167715-50mg |
4-Acetoxyphenol |
3233-32-7 | 50mg |
$ 87.00 | 2023-09-09 | ||
| TRC | A167715-100mg |
4-Acetoxyphenol |
3233-32-7 | 100mg |
$ 109.00 | 2023-09-09 | ||
| Apollo Scientific | OR927491-1g |
4-Acetoxyphenol |
3233-32-7 | 96% | 1g |
£90.00 | 2023-04-19 |
4-Acetoxyphenol Suppliers
4-Acetoxyphenol Related Literature
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Shen Ji,Koustubh Dube,Julian P. Chesterman,Stephanie L. Fung,Chya-Yan Liaw,Joachim Kohn,Murat Guvendiren Biomater. Sci. 2019 7 560
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Daniel McGill,Elena Chekmeneva,John C. Lindon,Zoltan Takats,Jeremy K. Nicholson Faraday Discuss. 2019 218 395
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Kendra Sorroza-Martínez,Israel González-Méndez,Ricardo D. Martínez-Serrano,José D. Solano,Andrea Ruiu,Javier Illescas,Xiao Xia Zhu,Ernesto Rivera RSC Adv. 2020 10 25557
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Mimi Shin,Sam V. Kaplan,Kayla D. Raider,Michael A. Johnson Analyst 2015 140 3039
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Federico Florit,Anirudh M. K. Nambiar,Christopher P. Breen,Timothy F. Jamison,Klavs F. Jensen React. Chem. Eng. 2021 6 2306
Additional information on 4-Acetoxyphenol
Recent Advances in the Study of 4-Acetoxyphenol (CAS: 3233-32-7) in Chemical Biology and Pharmaceutical Research
4-Acetoxyphenol (CAS: 3233-32-7), also known as paracetamol acetate, is a derivative of paracetamol that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and has been explored for its potential therapeutic applications. Recent studies have focused on its chemical properties, biological activities, and potential uses in drug development, making it a subject of considerable scientific interest.
One of the primary areas of research involving 4-Acetoxyphenol is its role as a prodrug. Prodrugs are biologically inactive compounds that can be metabolized in the body to produce active drugs. Recent investigations have demonstrated that 4-Acetoxyphenol can be hydrolyzed to release paracetamol, a widely used analgesic and antipyretic agent. This property has led to studies exploring its potential for improving the bioavailability and reducing the side effects of paracetamol, particularly in formulations designed for controlled release.
In addition to its prodrug applications, 4-Acetoxyphenol has been studied for its antioxidant properties. Research published in the last year has shown that this compound exhibits significant free radical scavenging activity, which could be beneficial in the treatment of oxidative stress-related diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a neuroprotective agent, with in vitro experiments demonstrating its ability to mitigate oxidative damage in neuronal cells.
Another promising avenue of research involves the use of 4-Acetoxyphenol in cancer therapy. Recent findings suggest that this compound may act as a precursor for the synthesis of novel anticancer agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the development of a series of 4-Acetoxyphenol derivatives with enhanced cytotoxic activity against various cancer cell lines. These derivatives were found to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways, offering a potential new strategy for targeted cancer treatment.
The chemical synthesis and optimization of 4-Acetoxyphenol have also been areas of active research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthesis routes for this compound. For example, a recent study utilized biocatalytic methods to produce 4-Acetoxyphenol with high yield and purity, reducing the reliance on traditional chemical solvents and catalysts. Such innovations are critical for scaling up production while minimizing environmental impact.
Despite these advancements, challenges remain in the clinical translation of 4-Acetoxyphenol-based therapies. Issues such as stability, pharmacokinetics, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the compound's versatility and potential in pharmaceutical applications. Future studies are expected to explore its use in combination therapies and its role in addressing unmet medical needs.
In conclusion, 4-Acetoxyphenol (CAS: 3233-32-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its applications as a prodrug, antioxidant, and potential anticancer agent highlight its multifaceted role in drug development. Ongoing research aims to optimize its properties and explore new therapeutic avenues, positioning it as a valuable candidate for future pharmaceutical innovations.
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